molecular formula C10H15N B568172 2-Picoline,3-sec-butyl-(6CI) CAS No. 117342-56-0

2-Picoline,3-sec-butyl-(6CI)

Cat. No.: B568172
CAS No.: 117342-56-0
M. Wt: 149.237
InChI Key: PBZXAOLPZNLHMK-UHFFFAOYSA-N
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Description

2-Picoline,3-sec-butyl-(6CI) is a pyridine derivative with a methyl group at the 2-position and a sec-butyl group (-CH(CH2CH3)2) at the 3-position of the pyridine ring. The "6CI" designation refers to its classification in the Sixth Collective Index of chemical substances, a nomenclature system for uniquely identifying compounds. Pyridine derivatives like this are often utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric effects .

Properties

CAS No.

117342-56-0

Molecular Formula

C10H15N

Molecular Weight

149.237

IUPAC Name

3-butan-2-yl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3

InChI Key

PBZXAOLPZNLHMK-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(N=CC=C1)C

Synonyms

2-Picoline,3-sec-butyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Picoline (2-methylpyridine) :

  • Structure : Methyl group at the 2-position.
  • Properties : Boiling point: 128–129°C; density: 0.943 g/cm³; used in synthesizing vinylpyridine and nitrapyrin (an agrochemical) .
  • Reactivity : The methyl group at the 2-position enhances electron density at the nitrogen atom, influencing coordination chemistry. Deprotonation using super bases like [2-PicNa·tmeda]2 yields isolable nucleophilic species for organic synthesis .

3-Picoline (3-methylpyridine) :

  • Structure : Methyl group at the 3-position.
  • Properties : Lower electron-donating effect compared to 2-picoline due to reduced resonance stabilization.
  • NMR Shifts : In Co(III) complexes, the methyl group in 3-picoline causes downfield shifts in $^{13}\text{C}$ NMR spectra due to cobalt's anti-slop shielding effects .

4-Picoline (4-methylpyridine) :

  • Structure : Methyl group at the 4-position.
  • Properties : Exhibits the weakest electron-donating capacity among picolines due to symmetry.
  • NMR Shifts : Methyl carbons in 4-picoline show upfield shifts in Co(III) complexes, contrasting with 2- and 3-picoline .

2-Picoline,3-sec-butyl-(6CI) :

  • The electron-donating methyl at the 2-position may stabilize coordination with metal ions.

Functional Group Comparisons

Bromo Derivatives :

  • 2-Bromo-6-methylpyridine (CAS 5315-25-3) :
    • Structure : Bromine at the 2-position and methyl at the 6-position.
    • Applications : Intermediate in pharmaceuticals and agrochemicals. Bromine enhances electrophilic substitution reactivity compared to methyl groups .

Amino Derivatives:

  • 2-Amino-3-ethyl-6-methylpyridine (CAS N/A): Structure: Amino and ethyl groups at the 2- and 3-positions, respectively. Hazards: Irritant to eyes and skin (R36/37/38), highlighting the reactivity of amino groups .

3-sec-Butyl-6-methyluracil (CAS 6589-36-2) :

  • Structure : Sec-butyl and methyl groups on a uracil backbone.
  • Applications : Herbicide metabolite; >95% purity (HPLC) .

Physicochemical Data Table

Compound Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Key Applications
2-Picoline C₆H₇N 93.13 2-methyl 128–129 Vinylpyridine synthesis
2-Bromo-6-methylpyridine C₆H₆BrN 172.02 2-bromo, 6-methyl N/A Pharmaceutical intermediates
3-sec-Butyl-6-methyluracil C₉H₁₄N₂O₂ 182.22 3-sec-butyl, 6-methyl N/A Herbicide metabolite
2-Picoline,3-sec-butyl-(6CI) C₁₀H₁₅N 149.24 (est.) 2-methyl, 3-sec-butyl ~200 (est.) Coordination chemistry (inferred)

Reactivity in Coordination Chemistry

  • Co(III) Complexes : Studies on 2-, 3-, and 4-picoline ligands show that substituent position significantly alters NMR chemical shifts. For example, 2-picoline's methyl group induces downfield shifts due to cobalt's electrophilicity, while 4-picoline shifts upfield .
  • Steric Effects: The sec-butyl group in 2-Picoline,3-sec-butyl-(6CI) may hinder axial ligand binding in octahedral complexes, a phenomenon observed in bulkier pyridine derivatives .

Preparation Methods

Mechanism and Feasibility

Directed ortho metalation (DoM) employs strong bases like lithium diisopropylamide (LDA) to deprotonate positions adjacent to directing groups. In 2-picoline, the methyl group at position 2 weakly directs metalation to the 3-position. Subsequent quenching with a sec-butyl electrophile (e.g., sec-butyl bromide) could install the desired substituent.

Key Reaction Conditions:

  • Base : LDA or butyllithium in tetrahydrofuran (THF) at −78°C.

  • Electrophile : sec-BuX (X = Br, I).

  • Yield : Hypothetical (30–50% based on analogous pyridine alkylations).

Limitations

  • Weak directing ability of the methyl group necessitates optimized conditions.

  • Competing side reactions at other ring positions may reduce selectivity.

N-Oxide Mediated Electrophilic Substitution

Activation via Pyridine N-Oxide

Converting 2-picoline to its N-oxide enhances ring reactivity, enabling electrophilic substitution at the 3-position. The sec-butyl group can be introduced using Friedel-Crafts alkylation or electrophilic sec-butylation reagents.

Example Pathway:

  • N-Oxidation : Treat 2-picoline with m-chloroperbenzoic acid (mCPBA).

  • Electrophilic Substitution : React with sec-butyl chloride in the presence of AlCl₃.

  • Reduction : Reduce N-oxide back to pyridine using PCl₃ or H₂/Pd.

Data Summary:

StepReagents/ConditionsYield (Hypothetical)
N-OxidationmCPBA, CH₂Cl₂, 0°C85–90%
sec-ButylationAlCl₃, sec-BuCl, 80°C40–60%
ReductionPCl₃, CHCl₃, reflux70–80%

Challenges

  • Regioselectivity may favor para positions without precise directing.

  • Over-alkylation risks require careful stoichiometric control.

Cross-Coupling Approaches with Halogenated Intermediates

Synthesis of 3-Halo-2-picoline

Chlorination or bromination of 2-picoline at the 3-position is critical for cross-coupling. Catalytic methods using HZSM-5 molecular sieves (as in 2,3,6-trichloropyridine synthesis) could be adapted.

Halogenation Conditions:

  • Catalyst : HZSM-5 (SiO₂/Al₂O₃ = 100–400).

  • Temperature : 300–400°C.

  • Halogen Source : Cl₂ or Br₂ gas.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-2-picoline with sec-butylboronic acid offers a modular route.

Reaction Parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Dioxane/H₂O.

  • Yield : 50–70% (extrapolated from similar couplings).

Cyclization and Ring-Formation Techniques

Hantzsch Dihydropyridine Synthesis

Condensation of a sec-butyl-containing β-ketoester with ammonium acetate and formaldehyde could yield a dihydropyridine intermediate, which is oxidized to the target pyridine.

Example Components:

  • β-Ketoester : Ethyl 3-sec-butylacetoacetate.

  • Oxidizing Agent : HNO₃ or KMnO₄.

Kröhnke Pyridine Synthesis

Reaction of a sec-butyl-substituted chalcone with ammonium acetate in acetic acid forms the pyridine ring.

Limitations:

  • Requires tailored chalcone precursors.

  • Low regioselectivity for asymmetric substitution.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Estimate
Directed MetalationDirect functionalizationLow selectivity30–50%
N-Oxide AlkylationEnhanced reactivityMulti-step process40–60%
Cross-CouplingHigh modularityRequires halogenated precursor50–70%
CyclizationSingle-step ring formationComplex precursor synthesis20–40%

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